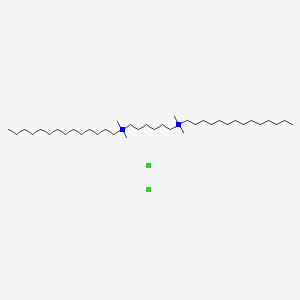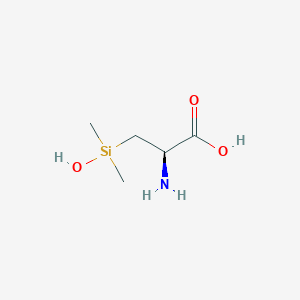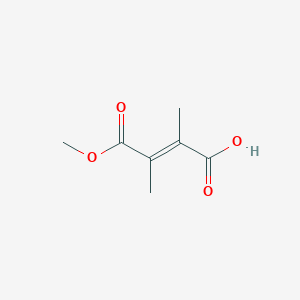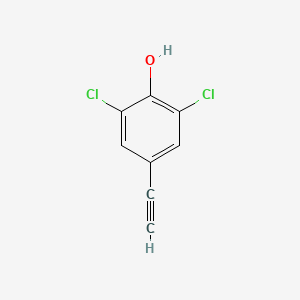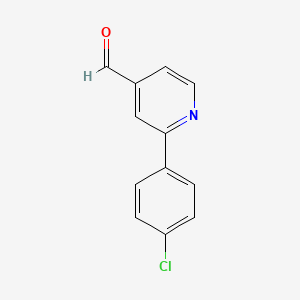
Urea, N-(2-chloroethyl)-N'-(5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl)-N-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(2-chloroethyl)-N’-(5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl)-N-nitroso- is a complex organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-chloroethyl)-N’-(5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl)-N-nitroso- typically involves multiple steps, including the introduction of the chloroethyl group, the formation of the urea linkage, and the addition of the nitroso group. Common reagents used in these reactions include chloroethylamine, dimethylamine, and nitrosating agents such as sodium nitrite.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its ability to form covalent bonds with biological targets makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential, particularly in the treatment of diseases where nitroso compounds have shown efficacy.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Urea, N-(2-chloroethyl)-N’-(5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl)-N-nitroso- involves its interaction with molecular targets through covalent bonding. The nitroso group can form nitrosamines, which are known to interact with DNA and proteins, potentially leading to biological effects such as mutagenesis or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(2-chloroethyl)-N’-(2,2-diphenyl)ethyl-N-nitroso-
- Urea, N-(2-chloroethyl)-N’-(4-methylphenyl)ethyl-N-nitroso-
Uniqueness
Compared to similar compounds, Urea, N-(2-chloroethyl)-N’-(5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl)-N-nitroso- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the dimethylamino and bis(4-fluorophenyl) groups may enhance its biological activity and specificity.
Properties
CAS No. |
78850-51-8 |
|---|---|
Molecular Formula |
C22H27ClF2N4O2 |
Molecular Weight |
452.9 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl]-1-nitrosourea |
InChI |
InChI=1S/C22H27ClF2N4O2/c1-28(2)14-3-12-22(17-4-8-19(24)9-5-17,18-6-10-20(25)11-7-18)16-26-21(30)29(27-31)15-13-23/h4-11H,3,12-16H2,1-2H3,(H,26,30) |
InChI Key |
YXERUDITAZTWMU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC(CNC(=O)N(CCCl)N=O)(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)


